molecular formula C16H20N2OS B7549564 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol

2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol

Cat. No. B7549564
M. Wt: 288.4 g/mol
InChI Key: LQTHJGJWNQHHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields.

Mechanism of Action

The mechanism of action of 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol is not fully understood. However, it has been suggested that the compound may exert its pharmacological effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of inflammatory cytokines and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been found to reduce inflammation, induce apoptosis in cancer cells, and inhibit the growth of bacteria. Additionally, it has been shown to improve cognitive function and reduce oxidative stress in animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol in lab experiments is its ability to exhibit multiple pharmacological effects. This makes it a versatile compound that can be used in various fields of research. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research involving 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol. Some of these include:
1. Investigating the compound's potential use as a drug candidate for the treatment of neurological disorders.
2. Exploring the compound's mechanism of action in more detail to better understand how it exerts its pharmacological effects.
3. Developing more efficient synthesis methods for the compound to make it more accessible for research purposes.
4. Investigating the compound's potential use in combination with other drugs to enhance its pharmacological effects.
5. Conducting further preclinical and clinical studies to evaluate the safety and efficacy of the compound for human use.
In conclusion, this compound is a chemical compound that has significant potential for use in various fields of scientific research. Its multiple pharmacological effects make it a versatile compound that can be used in a wide range of applications. Further research is needed to fully understand the compound's mechanism of action and to evaluate its safety and efficacy for human use.

Synthesis Methods

The synthesis of 2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol involves the reaction of 5-phenyl-2-thiocyanato-1,3-thiazole with 4-piperidone hydrochloride in the presence of sodium methoxide in methanol. The resulting product is then reduced with sodium borohydride to obtain this compound.

Scientific Research Applications

2-[1-(5-Phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol has been extensively studied for its potential use in various fields of research. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been investigated for its use as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

2-[1-(5-phenyl-1,3-thiazol-2-yl)piperidin-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2OS/c19-11-8-13-6-9-18(10-7-13)16-17-12-15(20-16)14-4-2-1-3-5-14/h1-5,12-13,19H,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQTHJGJWNQHHNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCO)C2=NC=C(S2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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